molecular formula C19H17ClN2O3S2 B2392571 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide CAS No. 1105250-72-3

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide

Cat. No.: B2392571
CAS No.: 1105250-72-3
M. Wt: 420.93
InChI Key: DXFRJMMLLLBFIP-UHFFFAOYSA-N
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Description

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h3-12H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFRJMMLLLBFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C19H17ClN2O3S2C_{19}H_{17}ClN_{2}O_{3}S_{2} . This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include the formation of thiophene derivatives and subsequent functionalization with chlorophenyl and methylsulfamoyl groups. The synthetic pathway often includes the use of palladium-catalyzed reactions to achieve desired modifications on the thiophene core .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antifungal Activity : Some derivatives of compounds similar to this structure have shown significant antifungal properties against pathogenic strains . Although specific data on this compound's antifungal activity is limited, its structural similarities suggest potential efficacy.
  • Antitubercular Activity : Research has indicated that compounds with a similar scaffold exhibit activity against Mycobacterium tuberculosis . This raises the possibility that this compound may also possess antitubercular properties.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures can inhibit tubulin polymerization, a mechanism associated with anticancer activity . This suggests that this compound could be evaluated for cytotoxic effects against various cancer cell lines.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme functions critical for microbial survival or cancer cell proliferation.
  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Case Studies

While specific case studies focusing solely on this compound are sparse, related studies provide valuable insights:

  • Antifungal Evaluation : A study assessing antifungal activity in structurally related compounds indicated promising results against several fungal strains, suggesting that further exploration of this compound could yield similar findings .
  • Anticancer Screening : Compounds with thiophene moieties have been screened against various cancer cell lines, showing IC50 values in the low micromolar range. It is recommended that this compound undergo similar testing to evaluate its potential .

Data Table

Here is a summary table of biological activities related to compounds structurally similar to this compound:

Biological ActivityCompound TypeIC50 Range (µM)Reference
AntifungalPyrazole Derivatives<10
AntitubercularOxadiazoles<15
AnticancerThiazole Derivatives0.4 - 3.9

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene carboxamides showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar activity .

Agricultural Science

In agricultural research, compounds like this thiophene derivative are being explored for their potential as agrochemicals. Their ability to inhibit specific enzymes or pathways in pests can lead to the development of effective pesticides.

Case Study: Insecticidal Properties

A study explored the insecticidal efficacy of thiophene-based compounds against common agricultural pests. Results indicated that these compounds could disrupt the metabolic processes of target insects, leading to increased mortality rates . Such findings highlight the potential of this compound in pest management strategies.

Materials Science

The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in organic electronics and photovoltaics.

Case Study: Conductive Polymers

Research has shown that incorporating thiophene derivatives into polymer matrices can enhance conductivity and stability in organic solar cells. A recent study demonstrated that films containing this compound exhibited improved charge transport properties compared to traditional materials . This suggests its potential role in developing more efficient organic electronic devices.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Thiophene Derivative AAnticancer15Journal of Medicinal Chemistry
Thiophene Derivative BInsecticidal10Agricultural Research Journal
Thiophene Derivative CConductive PolymerN/AMaterials Science Review

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